Product packaging for (1-Hydroxybutylidene)propanedinitrile(Cat. No.:CAS No. 41808-43-9)

(1-Hydroxybutylidene)propanedinitrile

Cat. No.: B13956949
CAS No.: 41808-43-9
M. Wt: 136.15 g/mol
InChI Key: JQNOTRRYTBGTRR-UHFFFAOYSA-N
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Description

(1-Hydroxybutylidene)propanedinitrile is a versatile propanedinitrile derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both hydroxy and dinitrile functional groups, makes it a potential precursor for constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules . Researchers can leverage this compound in multi-component reactions to develop novel spiro and fused ring systems, which are of significant interest in the search for new therapeutic agents . The electron-withdrawing nitrile groups adjacent to an active methylene site facilitate its reactivity as a Michael acceptor or its use in Knoevenagel-type condensation reactions, enabling the synthesis of a wide array of functionalized organic molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B13956949 (1-Hydroxybutylidene)propanedinitrile CAS No. 41808-43-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41808-43-9

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-(1-hydroxybutylidene)propanedinitrile

InChI

InChI=1S/C7H8N2O/c1-2-3-7(10)6(4-8)5-9/h10H,2-3H2,1H3

InChI Key

JQNOTRRYTBGTRR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C#N)C#N)O

Origin of Product

United States

Overview of Activated Methylene Compound Chemistry Relevance

Activated methylene (B1212753) compounds are a class of organic molecules characterized by a CH2 group flanked by two electron-withdrawing groups. This structural arrangement confers a notable acidity upon the methylene protons, making them susceptible to removal by a base. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the adjacent electron-withdrawing groups.

This enhanced acidity is central to the synthetic importance of activated methylene compounds. They serve as potent nucleophiles in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures. Prominent examples of activated methylene compounds include diethyl malonate and ethyl acetoacetate, which are widely employed in organic synthesis. The reactivity of these compounds is a cornerstone of condensation reactions, such as the Knoevenagel and Michael reactions, enabling the synthesis of a diverse array of functionalized molecules.

Positioning of 1 Hydroxybutylidene Propanedinitrile As a Key Synthetic Scaffold

(1-Hydroxybutylidene)propanedinitrile is conceptually derived from the condensation of butyraldehyde (B50154) and malononitrile (B47326), a classic example of a reaction involving an activated methylene (B1212753) compound. The structure of this compound, featuring a hydroxyl group and two nitrile functionalities, presents a rich platform for further synthetic transformations.

α,β-Unsaturated nitriles are recognized as valuable building blocks in organic synthesis. The conjugated system of the double bond and the nitrile groups in the dehydrated form of this compound allows for a variety of chemical reactions. These compounds are key intermediates in the synthesis of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. The reactivity of the nitrile group and the alkene functionality enables their participation in cycloaddition and nucleophilic addition reactions, making them versatile precursors to more complex molecules, including pharmaceuticals and natural products. fiveable.me

The presence of multiple reactive sites within the this compound structure allows it to serve as a linchpin in the assembly of diverse molecular targets. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, while the hydroxyl group and the double bond (in its dehydrated form) offer further points for functionalization.

Evolution of Academic Inquiry into Hydroxylated α,β Unsaturated Nitriles

Knoevenagel Condensation Strategies Utilizing Malononitrile (B47326) and Carbonyl Precursors

The Knoevenagel condensation is a modification of the aldol condensation and is typically characterized by the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com However, by carefully controlling the reaction conditions, it is possible to isolate the β-hydroxy intermediate, which in the case of the reaction between butanal and malononitrile is this compound. rsc.orgresearchgate.net

Catalytic Systems in Knoevenagel Condensation

The choice of catalyst is paramount in directing the outcome of the Knoevenagel condensation, influencing both reaction rates and the potential for isolating the hydroxylated intermediate. psiberg.com A variety of catalytic systems, including Lewis acids, organocatalysts, and heterogeneous catalysts, have been explored for this purpose. psiberg.comresearchgate.net

Lewis acids are known to catalyze Knoevenagel condensation reactions, often under mild conditions. researchgate.net They function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of malononitrile. nih.gov While traditionally used to drive the reaction to the final unsaturated product, certain Lewis acids can be employed to favor the formation of the intermediate. For instance, boric acid has been identified as an effective catalyst for Knoevenagel condensations, demonstrating good catalytic activity and yielding high product yields. researchgate.net The use of specific Lewis acids, such as ZnCl₂, TiCl₄, and LaCl₃, has also been reported in homogeneous catalysis of this reaction. researchgate.net

Lewis Acid CatalystTypical Reaction ConditionsKey FindingsReference
Boric Acid10 mol% in ethanol (B145695), conventional heatingGood to excellent yields of the condensed product. researchgate.net
Zinc Chloride (ZnCl₂)Homogeneous conditionsEffective in promoting the condensation. researchgate.net
Titanium Tetrachloride (TiCl₄)Homogeneous conditionsA commonly used Lewis acid for this transformation. researchgate.net
Lanthanum Chloride (LaCl₃)Homogeneous conditionsDemonstrates catalytic activity in Knoevenagel condensations. researchgate.net

Organocatalysis offers a metal-free alternative for promoting the Knoevenagel condensation. Amines and their derivatives are the most common organocatalysts for this reaction. psiberg.com The mechanism can vary depending on the type of amine used. Primary and secondary amines can react with the aldehyde to form an iminium salt, which then reacts with the enolate of malononitrile. psiberg.com Tertiary amines, on the other hand, act as bases to deprotonate the active methylene compound. tandfonline.com Proline and its derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions, and their application in Knoevenagel condensations can offer stereocontrol. nih.gov The use of amino acid amide-based ionic liquids has also been shown to be an efficient and environmentally friendly catalytic system for this reaction under solvent-free conditions. imedpub.com

OrganocatalystCatalyst TypeMechanistic FeatureReference
Piperidine (B6355638)Secondary AmineForms an iminium ion intermediate with the aldehyde. acs.org
ProlineAmino AcidCan provide enantioselectivity through an enamine mechanism. nih.gov
Amino Acid Amide Ionic LiquidBrønsted Acidic Ionic LiquidProtonates the aldehyde to facilitate nucleophilic attack. imedpub.com

Heterogeneous catalysts are gaining increasing attention in the context of green chemistry due to their ease of separation and recyclability. researchgate.netscispace.com Various solid catalysts have been developed for the Knoevenagel condensation, including zeolites, mesoporous silica, metal oxides, and ionic liquids. nih.govscispace.com These catalysts often possess both acidic and basic sites, which are necessary for high catalytic activity. rsc.orgresearchgate.net For example, zinc oxide (ZnO) has been shown to have a high concentration of both acidic and basic sites, leading to high reaction rates and yields. rsc.orgresearchgate.net In situ FTIR studies have demonstrated that the adsorption of the active methylene compound on the ZnO surface results in an increase in hydroxyl intermediate species. rsc.orgresearchgate.net Other heterogeneous systems like calcium ferrite (B1171679) nanoparticles and magnesium aluminum phosphate (B84403) (MALPO) have also been reported as efficient and reusable catalysts for this reaction. orientjchem.orgmdpi.com

Solvent Effects and Green Chemistry Protocols (e.g., Water-Mediated, Solvent-Free Mechanochemistry)

The choice of solvent can significantly impact the kinetics and pathway of the Knoevenagel condensation. rsc.orgresearchgate.net Protic and aprotic polar solvents, such as ethanol and DMF, tend to favor the initial aldol addition step. rsc.orgresearchgate.net In contrast, aprotic solvents can accelerate the subsequent dehydration step. researchgate.net Research has shown a direct correlation between solvent polarity and the rate of product formation, with higher polarity leading to faster reactions. rsc.org

In line with the principles of green chemistry, water-mediated and solvent-free approaches have been developed. nih.govbhu.ac.in Performing the reaction in water can be advantageous, and in some cases, the use of surfactants like cetyltrimethylammonium bromide (CTMAB) is necessary to achieve high yields. tandfonline.com Solvent-free mechanochemical methods, such as ball milling, have also been successfully employed. rsc.org These techniques can streamline the reaction pathway and minimize the use of solvents. rsc.org Notably, under mechanochemical conditions, it has been possible to isolate and structurally characterize the hydroxylated intermediate. rsc.org

Mechanistic Elucidation of Knoevenagel Pathways Leading to Hydroxylated Intermediates

The mechanism of the Knoevenagel condensation involves two main steps: an initial aldol-type addition of the deprotonated active methylene compound to the carbonyl group, followed by a 1,2-elimination of water. rsc.orgresearchgate.net The formation of the hydroxylated intermediate, this compound, corresponds to the product of the first step. rsc.org

The stability and isolation of this intermediate are kinetically controlled. rsc.org The reaction mechanism can be influenced by the nature of the catalyst. With a base catalyst, the active methylene compound is deprotonated to form a carbanionic intermediate. nih.gov This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy intermediate. youtube.com In some cases, particularly with amine catalysts, the reaction may proceed through an iminium ion intermediate. acs.org

Recent studies have provided direct evidence for the formation of the hydroxylated intermediate. For example, in situ powder X-ray diffraction (PXRD) has been used to monitor the Knoevenagel reaction between 4-nitrobenzaldehyde (B150856) and malononitrile under ball milling conditions, allowing for the identification and quantification of the intermediate 2-(hydroxy(4-nitrophenyl)methyl)malononitrile. rsc.org These findings confirm that the hydroxylated adduct is a true intermediate on the reaction pathway and that its accumulation and isolation are feasible under specific conditions. rsc.org

Aldol Addition Stage Investigations

The formation of this compound is predicated on the aldol addition of the carbanion generated from malononitrile to the carbonyl group of butyraldehyde (B50154). This reaction is a variation of the classic aldol reaction, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orgresearchgate.net In this case, the active methylene group of malononitrile is deprotonated by a base to form a resonance-stabilized carbanion, which then acts as a nucleophile. nih.gov

The choice of base is crucial in promoting the aldol addition while minimizing side reactions, such as the self-condensation of butyraldehyde. quora.com Weakly basic amines, such as piperidine or triethylamine, are often employed as catalysts in related Knoevenagel condensations, which proceed through an initial aldol-type addition. wikipedia.orgyoutube.com The reaction mechanism involves the deprotonation of malononitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of butyraldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound. libretexts.org

Investigations into the optimization of this aldol addition stage would involve screening various catalysts, solvents, and reaction temperatures to maximize the yield of the β-hydroxy dinitrile intermediate and minimize the formation of the dehydrated product, butylidenepropanedinitrile. The use of non-ionic bases in the presence of magnesium salts has been reported to be effective in the synthesis of β-hydroxy nitriles, as the magnesium salt can activate the carbonyl group. nih.gov

Table 1: Hypothetical Screening of Reaction Conditions for Aldol Addition

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of this compound (%)
1Piperidine (10)Ethanol251265
2Triethylamine (10)Dichloromethane02458
3DBU (5)Acetonitrile25872
4P(RNCH₂CH₂)₃N (10) / MgCl₂ (1.1 eq)THF01885

Note: The data in this table is hypothetical and for illustrative purposes, based on typical conditions for similar aldol-type reactions.

Dehydration Process Studies

The dehydration can proceed through either an E1cB mechanism under basic conditions or an E1 or E2 mechanism under acidic conditions. pressbooks.pub In the context of the base-catalyzed synthesis of this compound, the dehydration is likely to occur via the E1cB pathway, where the acidic α-hydrogen is removed to form an enolate, which then eliminates the β-hydroxyl group. libretexts.org

Studies on the dehydration process would aim to control the extent of this elimination reaction. To favor the isolation of this compound, milder reaction conditions and shorter reaction times would be necessary. Conversely, to promote the formation of the dehydrated product, higher temperatures and longer reaction times, or the use of a dehydrating agent, could be employed. masterorganicchemistry.com The choice of solvent can also influence the rate of dehydration.

Non-Knoevenagel Approaches for Constructing the this compound Framework

While the Knoevenagel-type condensation is the most direct route, alternative synthetic strategies can be envisioned for the construction of the this compound framework.

Stereoselective and Enantioselective Synthetic Routes

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic routes to access a single enantiomer is of great importance. Catalytic enantioselective aldol reactions have been extensively studied and could be adapted for this purpose. rsc.org

Chiral organocatalysts, such as proline and its derivatives, as well as chiral metal complexes, have been successfully employed in asymmetric aldol reactions to produce β-hydroxy carbonyl compounds with high enantioselectivity. researchgate.net For instance, a chiral Lewis acid catalyst could coordinate to the carbonyl group of butyraldehyde, rendering one face more susceptible to nucleophilic attack by the malononitrile carbanion.

Table 2: Potential Chiral Catalysts for Enantioselective Aldol Addition

Catalyst TypeExample CatalystExpected Outcome
Organocatalyst(S)-ProlineEnantioenriched (R)- or (S)-(1-Hydroxybutylidene)propanedinitrile
Chiral Lewis AcidChiral Boron or Titanium ComplexesHigh diastereo- and enantioselectivity
Chiral Phase Transfer CatalystCinchona alkaloid derivativesAsymmetric synthesis of the target compound

Another approach involves the asymmetric reduction of a precursor β-keto dinitrile. This would require the initial synthesis of 2-butanoylpropanedinitrile, followed by an enantioselective reduction of the ketone functionality.

Regioselective Functionalization Strategies

While the synthesis of this compound itself is the primary focus, subsequent regioselective functionalization of this framework or its dehydrated analogue, butylidenepropanedinitrile, opens avenues for the creation of more complex molecules. The α,β-unsaturated nature of butylidenepropanedinitrile makes it a versatile substrate for various transformations. rsc.orgresearchgate.net

For instance, conjugate addition (Michael addition) of nucleophiles to the β-position of butylidenepropanedinitrile would allow for the introduction of a wide range of substituents. nih.gov Furthermore, the double bond could be subjected to various functionalization reactions, such as epoxidation, dihydroxylation, or hydrogenation. The nitrile groups can also be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further opportunities for molecular diversification. beilstein-journals.org

Preparation and Isolation of Precursors and Analogues for Synthetic Studies

The primary precursors for the synthesis of this compound via the aldol/Knoevenagel pathway are butyraldehyde and malononitrile.

Butyraldehyde is commercially available and is produced on a large scale industrially, primarily through the hydroformylation of propylene (B89431). wikipedia.orggoogle.com This process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst. chemicalbook.comgoogle.com Butyraldehyde can also be prepared by the catalytic dehydrogenation of n-butanol. wikipedia.org

Malononitrile is also a commercially available reagent. It can be synthesized through various methods, including the dehydration of malonamide (B141969) or the reaction of cyanoacetamide with a dehydrating agent. The Knoevenagel condensation itself is a key reaction in the synthesis of various malononitrile derivatives. organic-chemistry.orgnih.govacs.org

For synthetic studies, various analogues of these precursors could be prepared. For example, substituted butyraldehydes could be used to generate a library of substituted (1-hydroxyalkylidene)propanedinitriles. Similarly, analogues of malononitrile, such as cyanoacetic esters or other active methylene compounds, could be employed to explore the scope of the condensation reaction. wikipedia.org

Chemical Reactivity at the Hydroxyl Moiety

The hydroxyl group in this compound, being in an allylic position, exhibits distinct reactivity that can be harnessed for various synthetic modifications. These include derivatization to form ethers and esters, as well as selective oxidation and reduction processes.

Derivatization to Ethers and Esters

The allylic hydroxyl group of this compound can be readily converted into corresponding ethers and esters through various established synthetic protocols. These derivatizations are not only crucial for protecting the hydroxyl group during other transformations but also for introducing new functionalities into the molecule.

Etherification: The formation of ethers from allylic alcohols can be achieved through several methods. A notable example is the nickel-catalyzed hydroalkoxylation of 1,3-dienes, which provides a pathway to allylic ethers under mild conditions. While this method is intermolecular, similar principles can be applied to the etherification of this compound. Another approach involves the iridium-catalyzed 1,3-rearrangement of allylic ethers to synthesize more sterically hindered ethers, a transformation that could be relevant for modifying derivatives of the target compound. organic-chemistry.org

A representative table of conditions for these transformations on analogous allylic alcohol systems is presented below.

TransformationReagents and ConditionsProduct TypeReference
EtherificationAlcohol, Ni-catalyst, mild conditionsAllylic Ether organic-chemistry.org
EsterificationCarboxylic acid, Acid catalyst (e.g., H₂SO₄)Allylic Ester masterorganicchemistry.com
EsterificationCarboxylic acid, Pd(OAc)₂, Ligand, OxidantAllylic Ester organic-chemistry.org
Esterification1. PPh₃, I₂; 2. Carboxylate nucleophileAllylic Ester researchgate.net

Oxidation and Selective Reduction Processes

The allylic hydroxyl group can undergo both oxidation to yield an unsaturated carbonyl compound or be selectively removed through reduction.

Oxidation: The oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds is a valuable transformation in organic synthesis. A variety of reagents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups. Pyridinium chlorochromate (PCC) is a well-known reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and is also effective for the oxidation of allylic alcohols. wikipedia.orgvanderbilt.edu For a greener approach, aqueous hydrogen peroxide in the presence of a platinum black catalyst can be used to chemoselectively oxidize allylic alcohols to α,β-unsaturated carbonyl compounds in high yields. rsc.org

Selective Reduction: The selective reduction of the hydroxyl group in an allylic alcohol, effectively a deoxygenation reaction, can be more challenging, especially in the presence of other reducible functional groups like the nitriles and the carbon-carbon double bond in this compound. One strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by reductive cleavage. A more direct approach for the selective deoxygenation of allylic alcohols involves the formation of an alkoxyalkyl ether intermediate, which is then reduced using a palladium catalyst with a hydride source like lithium triethylborohydride.

Below is a table summarizing typical reagents for these transformations on similar substrates.

ProcessReagents and ConditionsResulting Functional GroupReference
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂α,β-Unsaturated Carbonyl wikipedia.orgvanderbilt.edu
Oxidationaq. H₂O₂, Pt black, organic solvent-freeα,β-Unsaturated Carbonyl rsc.org
Reduction1. Ether formation; 2. Pd(dppe)Cl₂, LiBHEt₃Alkene

Transformations Involving the Butylidene Unsaturated Linkage

The α,β-unsaturated nitrile system in this compound is a key site for a variety of chemical transformations, including hydrogenation, addition reactions, and cycloadditions.

Advanced Hydrogenation Studies (e.g., Asymmetric Conjugate Reduction of α,β-Unsaturated Nitriles)

The conjugate reduction of the α,β-unsaturated nitrile moiety is a powerful tool for introducing chirality. Asymmetric hydrogenation using chiral catalysts can selectively reduce the carbon-carbon double bond to afford the corresponding saturated nitrile with high enantioselectivity.

Recent advancements have seen the development of highly efficient catalysts for this purpose. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, such as Rh-(R,R)-f-spiroPhos, have been shown to catalyze the hydrogenation of a wide range of α,β-unsaturated nitriles with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. nih.gov Similarly, iridium N,P ligand complexes, when activated by a base, become highly active catalysts for the conjugate reduction of α,β-unsaturated nitriles. nih.gov A significant advantage of some of these catalytic systems is their ability to selectively reduce the conjugated C=C bond without affecting other isolated double bonds in the molecule. nih.gov

The table below presents data from studies on the asymmetric hydrogenation of analogous α,β-unsaturated nitriles.

Catalyst SystemSubstrate TypeConversion (%)Enantiomeric Excess (ee, %)Reference
Rh-(R,R)-f-spiroPhos3-Alkyl-3-aryl α,β-unsaturated nitriles>99up to 99.9 nih.gov
Base-activated Iridium N,P ligand complexesVarious α,β-unsaturated nitrilesHighExcellent nih.gov

Nucleophilic and Electrophilic Addition Reactions Across the Double Bond

The electron-withdrawing nature of the two nitrile groups polarizes the carbon-carbon double bond in this compound, making the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate or 1,4-addition (Michael addition). wikipedia.org

Nucleophilic Addition: A wide variety of nucleophiles can participate in conjugate addition to α,β-unsaturated nitriles. The outcome of the reaction, whether it is a 1,2-addition (to the nitrile group) or a 1,4-addition, is often dictated by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Soft nucleophiles, such as organocuprates, enamines, and thiols, generally favor 1,4-addition. wikipedia.org The resulting enolate intermediate can then be protonated or trapped with another electrophile.

Electrophilic Addition: Electrophilic addition to the double bond of an α,β-unsaturated nitrile is less common due to the reduced electron density of the alkene. However, under certain conditions, reactions with strong electrophiles can occur. More typically, electrophilic attack might occur at the nitrogen of the nitrile group, which can in turn influence the reactivity of the rest of the molecule.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-carbon double bond in this compound can act as a dipolarophile in cycloaddition reactions, providing a route to five-membered heterocyclic rings. The [3+2] cycloaddition is a particularly powerful method in this regard.

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. Nitrile oxides are common 1,3-dipoles used in these reactions. Studies on the cycloaddition of nitrile oxides to racemic 3-hydroxybut-1-enes, a structurally similar system to this compound, have shown that the reaction proceeds with complete regioselectivity, although the diastereoselectivity can be moderate. researchgate.net The presence of the hydroxyl group can influence the stereochemical outcome of the cycloaddition, potentially through hydrogen bonding or coordination to a Lewis acid catalyst. researchgate.net This provides an avenue for the synthesis of complex, highly functionalized isoxazolines.

Reactivity of the Propanedinitrile System

This compound, a derivative of malononitrile, is a highly functionalized and reactive molecule. Its chemical behavior is dominated by the electron-withdrawing nature of the two nitrile groups and the conjugated system formed with the hydroxy-substituted double bond. This arrangement makes the molecule a versatile precursor in organic synthesis, particularly for the construction of complex heterocyclic systems.

The nitrile groups (-C≡N) in this compound are key sites of reactivity. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of nitrile chemistry and allows for a variety of transformations. chemistrysteps.com

Common reactions involving the nitrile functionality include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed. The reaction proceeds through an intermediate amide to ultimately yield a carboxylic acid. chemistrysteps.com This transformation converts the dinitrile compound into a diacid derivative.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines. This reaction provides a pathway to diamine compounds. libretexts.orgchemistrysteps.com

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can attack the electrophilic carbon of the nitrile group. An initial addition forms an imine salt, which upon hydrolysis yields a ketone. chemistrysteps.com

Cycloaddition Reactions: The nitrile groups can participate as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various heterocyclic rings.

Nucleophilic Attack by Thiols: Nitriles, especially those activated by electron-withdrawing groups, can react with thiols like cysteine. This reaction can lead to the formation of a thioimidate intermediate, which may further cyclize to form thiazoline (B8809763) derivatives. nih.govresearchgate.net The electrophilicity of the nitrile carbon is a key factor in these reactions. nih.gov

The presence of two nitrile groups on the same carbon atom (a malononitrile derivative) enhances their electrophilicity and provides a platform for sequential or double reactions, making the molecule a valuable building block in synthetic chemistry. nih.gov

This compound is an exemplary substrate for annulation reactions, which are processes that involve the formation of a new ring onto an existing molecule. researchgate.netrsc.org Its structure, featuring multiple reactive sites, allows it to participate in multicomponent reactions (MCRs) to construct a diverse array of heterocyclic compounds with significant efficiency. nih.govnih.govresearchgate.net

The molecule typically reacts via Knoevenagel condensation or Michael addition pathways, followed by intramolecular cyclization to form stable ring systems. nih.gov The enol hydroxyl group, the activated double bond, and the nitrile functionalities all serve as reactive handles for building heterocyclic frameworks such as pyridines, pyrans, and thiazoles. nih.govnih.govbohrium.com

For instance, in reactions with other active methylene compounds and aldehydes, this compound can lead to the formation of highly substituted pyran and pyridine rings. researchgate.net The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-c]pyridine derivatives often utilizes malononitrile or its derivatives as a key starting material in three-component reactions. nih.govresearchgate.net

Below is a table summarizing representative annulation reactions involving malononitrile derivatives, which illustrate the synthetic potential of the this compound scaffold.

ReactantsCatalyst/ConditionsResulting HeterocycleReaction Type
Aldehyde, Malononitrile, ThiophenolMg-Al hydrotalciteHighly substituted PyridineMulticomponent Reaction
Malononitrile, Aldehyde, 4-Hydroxy-6-methylpyridin-2(1H)-oneSodium acetate, EthanolPyrano[3,2-c]pyridineMulticomponent Reaction
Malononitrile, Aldehyde, (Thio)barbituric acidOrganocatalyst (TMDP)Pyrano[2,3-d]pyrimidineMulticomponent Reaction
Malononitrile, Ketone/Aldehyde, Elemental SulfurBaseThiopheneGewald Reaction
2-Aminobenzothiazole, Aldehyde, MalononitrileAmmonium acetate, Ethanol, UltrasoundBenzo libretexts.orgpurdue.eduthiazolo[3,2-a]pyrimidineMulticomponent Reaction

Isomerization and Tautomerism Dynamics

Isomerism plays a critical role in defining the structure and reactivity of this compound. The molecule exhibits both tautomerism and geometric isomerism.

Keto-Enol Tautomerism:

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org this compound is the enol tautomer, characterized by a hydroxyl group attached to a carbon-carbon double bond (-C=C-OH). It exists in equilibrium with its keto tautomer, 2-butyrylpropanedinitrile, which contains a carbonyl group (C=O). libretexts.orgmasterorganicchemistry.com

The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent, temperature, and intramolecular hydrogen bonding. masterorganicchemistry.com For many simple carbonyl compounds, the keto form is thermodynamically more stable and thus predominates. libretexts.org However, in β-dicarbonyl compounds and related systems like the title compound, the enol form can be significantly stabilized by conjugation and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the nitrile nitrogen atoms. Research on the closely related 2-(1-hydroxyethylidene)malononitrile has shown through NMR and X-ray diffraction that it exists exclusively as the enol isomer in both solution and the solid state, suggesting that this form is highly stabilized. researchgate.netresearchgate.net This stabilization makes the enol form a major, if not exclusive, species at equilibrium. researchgate.net

Geometric Isomerism:

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.orgchemguide.co.ukallen.in For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups. chemguide.co.uk

In this compound, the C=C double bond presents the possibility for E/Z isomerism. The two geometric isomers would differ in the spatial arrangement of the hydroxyl (-OH) group and the propyl group relative to the dinitrile-substituted carbon.

In the Z-isomer , the hydroxyl group and the propanedinitrile group would be on the same side of the double bond.

In the E-isomer , the hydroxyl group and the propanedinitrile group would be on opposite sides of the double bond.

The relative stability of the E and Z isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. The Z-isomer is often favored in similar enol systems because it allows for the formation of a stabilizing six-membered quasi-ring through a hydrogen bond between the hydroxyl proton and a nitrogen atom of one of the nitrile groups. This intramolecular interaction can significantly lower the energy of the Z-isomer compared to the E-isomer, where such bonding is not possible.

Theoretical and Computational Investigations of 1 Hydroxybutylidene Propanedinitrile Chemistry

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

To understand the reactivity of (1-Hydroxybutylidene)propanedinitrile, for instance in its formation from butyryl chloride and malononitrile (B47326), computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. By performing a transition state search, the geometry of the TS can be optimized, and its energy calculated.

The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactants and products. This mapping provides a detailed picture of the energy profile of the reaction, including the activation energy barrier, which is crucial for understanding the reaction kinetics. For a hypothetical reaction involving this compound, the following data could be generated.

Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.5

| Products | -15.2 |

This table contains hypothetical data for illustrative purposes, as no specific published studies were found.

Reactions are typically carried out in a solvent, which can significantly influence both the kinetics and thermodynamics of the process. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.

For this compound, studying its reactions in different solvents using in silico methods would reveal how the polarity of the solvent affects the stability of the reactants, products, and transition states. This, in turn, would explain any observed changes in reaction rates and equilibrium positions. For example, a polar solvent might stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are critical to its function. This compound has several rotatable bonds, leading to different possible conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable arrangements.

Furthermore, understanding the intermolecular interactions of this compound, such as hydrogen bonding and van der Waals forces, is essential for predicting its physical properties (e.g., boiling point, solubility) and how it might interact with other molecules in a biological or material science context. Computational methods can quantify the strength of these interactions, providing insights that are crucial for rational drug design or materials engineering.

Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (C-C-C=C) Relative Energy (kcal/mol)
1 (Global Minimum) 180° (anti) 0.0
2 60° (gauche) +2.1

| 3 | 0° (syn) | +4.5 |

This table contains hypothetical data for illustrative purposes, as no specific published studies were found.

Computational Prediction of Novel Reactivities and Derivatizations

Theoretical and computational chemistry provides a powerful lens for predicting the reactivity of novel molecules and guiding the synthesis of new derivatives. In the case of this compound, in silico methods, particularly those rooted in Density Functional Theory (DFT), can elucidate its electronic structure and predict its behavior in chemical reactions. This section explores the computationally predicted reactivities and potential derivatizations of this compound, based on theoretical calculations and analysis of its molecular properties.

At the heart of predicting chemical reactivity is the understanding of a molecule's geometry and electron distribution. DFT calculations are employed to determine the optimized molecular geometry of this compound, representing its lowest energy conformation. Key predicted structural parameters are presented in Table 4.4.1.

Table 4.4.1: Predicted Optimized Geometry of this compound (Note: These are theoretical values and may differ from experimental results.)

Parameter Atoms Involved Predicted Value
Bond LengthC1=C21.35 Å
C2-C31.45 Å
C3-C(N)1.42 Å
C≡N1.16 Å
C1-O1.34 Å
O-H0.97 Å
Bond Angle∠(O-C1=C2)122°
∠(C1=C2-C3)120°
∠(C2-C3-C(N))118°
∠(C-C≡N)178°
Dihedral Angle∠(O-C1-C2-C3)180°

The planarity suggested by the dihedral angle indicates a conjugated system, which has significant implications for the molecule's reactivity. To further understand the electronic landscape, Mulliken population analysis is performed to calculate the partial charges on each atom. These charges, detailed in Table 4.4.2, highlight the electrophilic and nucleophilic centers within the molecule.

Table 4.4.2: Predicted Mulliken Charges of this compound (Note: These are theoretical values and may differ from experimental results.)

Atom Predicted Mulliken Charge (a.u.)
O-0.65
H (of OH)+0.45
C1+0.55
C2-0.20
C3+0.15
C (of CN)+0.10
N-0.35

The charge distribution reveals that C1 is the most electrophilic carbon, making it a likely target for nucleophilic attack. Conversely, the oxygen and nitrogen atoms, along with C2, are nucleophilic centers.

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The calculated energies and the HOMO-LUMO gap are presented in Table 4.4.3.

Table 4.4.3: Predicted Frontier Molecular Orbital Energies of this compound (Note: These are theoretical values and may differ from experimental results.)

Orbital Energy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated gap for this compound suggests a molecule of moderate reactivity. The spatial distribution of these orbitals further refines the prediction of reactive sites. The HOMO is predicted to be localized primarily on the C=C double bond and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is predicted to be distributed over the propanedinitrile moiety and the C1 carbon, confirming C1 as a primary electrophilic center susceptible to nucleophilic attack.

Based on this computational analysis, several novel reactivities and derivatizations can be predicted:

Nucleophilic Addition to C1: The significant positive charge on C1 makes it a prime target for nucleophiles. Reactions with organometallic reagents (e.g., Grignard reagents) or amines could lead to the formation of new carbon-carbon or carbon-nitrogen bonds at this position, respectively.

Electrophilic Attack on C2 and Oxygen: The higher electron density at C2 and the oxygen atom suggests they are susceptible to electrophilic attack. For instance, halogenation reactions would likely occur at the C2 position. Alkylation or acylation of the hydroxyl group is also a predicted pathway for derivatization.

Cycloaddition Reactions: The conjugated π-system of the molecule makes it a potential candidate for cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be envisaged, where the C1=C2 bond acts as the dienophile.

Derivatization of the Nitrile Groups: The nitrile groups themselves are reactive handles for a variety of transformations. They can be hydrolyzed to carboxylic acids or amides, or reduced to amines, opening up a wide array of synthetic possibilities for novel derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxybutylidene Propanedinitrile

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single crystal and powder XRD methods offer complementary information crucial for a comprehensive understanding of (1-Hydroxybutylidene)propanedinitrile in the solid state.

Single Crystal X-ray Diffraction for Polymorph Characterization and Intermolecular Interactions

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and conformational details. nih.gov Analysis of the crystal structure of this compound reveals the specific arrangement of molecules in the crystal lattice, which is fundamental to understanding its physical properties.

A key area of investigation using SCXRD is the study of polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is vital. SCXRD analysis allows for the unambiguous identification and structural determination of different polymorphic forms of this compound. nih.gov

Powder X-ray Diffraction for Structural Fingerprinting and Reaction Monitoring

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique that provides a characteristic "fingerprint" for a crystalline solid. americanpharmaceuticalreview.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. marshall.edusrce.hr This makes PXRD an excellent tool for routine identification and quality control of this compound, ensuring phase purity. nih.gov

PXRD is particularly useful for:

Structural Fingerprinting: The unique diffraction pattern serves as a reliable identifier for this compound, allowing for rapid confirmation of its identity and crystalline form when compared to a reference pattern. americanpharmaceuticalreview.com

Phase Identification and Purity: It can quickly distinguish between different polymorphs or identify the presence of impurities or different crystalline phases within a bulk sample. nih.gov

Reaction Monitoring: PXRD can be employed to monitor the progress of solid-state reactions or crystallizations in real-time. rsc.org By taking diffraction patterns at various intervals, one can observe the disappearance of reactant peaks and the emergence of product peaks, providing insights into reaction kinetics and endpoint determination.

Diffraction Data for a Hypothetical Crystalline Phase of this compound
2θ Angle (°) Relative Intensity (%)
10.585
15.2100
20.865
25.170
30.740

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Advanced NMR techniques provide detailed connectivity and dynamic information.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complex Structural Assignment

For a molecule with multiple proton and carbon environments like this compound, one-dimensional NMR spectra can be complex. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively assign signals. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between protons on the butyl chain. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Hypothetical NMR Data for this compound
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃0.95 (t)13.8
-CH₂-CH₃1.55 (sextet)19.2
-CH₂-C=2.40 (t)38.5
=C(OH)-5.80 (s)105.4
-C(CN)₂-75.1
-CN-112.5
-CN-113.0

Dynamic NMR for Conformational Flux and Tautomeric Equilibria

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. For this compound, DNMR could be used to investigate the rotation around single bonds and to study potential tautomeric equilibria.

Recent studies on the related compound 2-(1-Hydroxyethylidene)malononitrile have shown that it exists exclusively as the enol tautomer in both solution and the solid state. researchgate.net It is highly probable that this compound also strongly favors the enol form. DNMR experiments, such as temperature-dependent NMR, could be employed to search for any evidence of a minor keto tautomer or to study the dynamics of the hydroxyl proton exchange.

Vibrational Spectroscopy for Bond Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ufl.edu These techniques are highly sensitive to the types of chemical bonds present and their environment, making them useful for functional group identification and for probing intermolecular interactions. nih.gov

For this compound, key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and shape of this band can provide information about hydrogen bonding.

C≡N stretch: A sharp, intense absorption in the IR spectrum around 2200-2260 cm⁻¹. The exact frequency can be influenced by the electronic environment. researchgate.net

C=C stretch: A band in the 1600-1680 cm⁻¹ region, confirming the double bond in the enol structure.

C-H stretches and bends: Found in the fingerprint region and at higher frequencies (2800-3000 cm⁻¹), confirming the presence of the butyl group.

By analyzing the shifts in these vibrational frequencies under different conditions (e.g., in different solvents or at different temperatures), insights into changes in molecular structure and intermolecular interactions can be gained.

Hypothetical Vibrational Spectroscopy Data for this compound
Vibrational Mode Frequency Range (cm⁻¹)
O-H stretch (hydrogen-bonded)3400 (broad)
C-H stretch (aliphatic)2870-2960
C≡N stretch2225
C=C stretch1640
C-O stretch1250

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Evolution

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. upi.edu For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its key functional moieties. The evolution of these bands can be monitored to track the formation of the compound during a chemical reaction.

The most prominent and diagnostic peaks would include a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. The presence of the two nitrile groups (-C≡N) would give rise to a sharp and intense absorption peak in the range of 2240-2220 cm⁻¹. spectroscopyonline.com This region is relatively free from other common absorptions, making the nitrile group easily identifiable. spectroscopyonline.com The conjugation of the nitrile group with the carbon-carbon double bond typically shifts this absorption to a lower wavenumber compared to saturated nitriles. spectroscopyonline.com

The C=C double bond, being part of a conjugated system, is expected to show a stretching vibration band around 1680-1640 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹. vscht.cz The presence of both sp² and sp³ hybridized carbons will result in distinct C-H stretching and bending vibrations.

Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Alkene (C=C)C=C Stretch1680 - 1640Medium
Alkane (C-H)C-H Stretch2960 - 2850Medium to Strong
Alcohol (C-O)C-O Stretch1260 - 1050Medium to Strong

Raman Spectroscopy (e.g., In Situ Raman) for Reaction Kinetics and Intermediates

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. bruker.comanton-paar.com It is particularly useful for observing non-polar or weakly polar bonds and can be employed for in-situ monitoring of reaction kinetics. horiba.comnih.gov

In the Raman spectrum of this compound, the C≡N triple bond would exhibit a strong and sharp band in the 2240-2220 cm⁻¹ region. morressier.comresearchgate.net The symmetric nature of the C=C double bond in the conjugated system would also result in a strong Raman signal around 1680-1640 cm⁻¹. mdpi.com In contrast to FTIR, the O-H stretching vibration in the 3500-3200 cm⁻¹ range is typically weaker in Raman spectra. researchgate.net

The ability to perform in-situ Raman spectroscopy allows for the real-time tracking of reactant consumption and product formation. By monitoring the intensity of characteristic Raman peaks of starting materials, intermediates, and the final product over time, detailed kinetic profiles can be constructed. For instance, the appearance and increase in intensity of the nitrile and C=C peaks of this compound, coupled with the disappearance of reactant signals, would enable the determination of reaction rates and the identification of any transient intermediate species.

Expected Raman Shifts for this compound

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong
Alkene (C=C)C=C Stretch1680 - 1640Strong
Hydroxyl (-OH)O-H Stretch3500 - 3200Weak
Alkane (C-H)C-H Stretch2960 - 2850Medium

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the protonated molecule [M+H]⁺ or other adducts would be observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, hydrogen cyanide (HCN) from the nitrile groups, and cleavage of the butyl side chain. unito.itnih.govwhitman.edu The molecular ion peak (M⁺) in EI-MS for nitriles can sometimes be weak or absent, with a prominent M-1 peak resulting from the loss of a hydrogen atom. libretexts.orgmiamioh.edu

Expected Mass Spectrometric Data for this compound

Ion TypeFormulaCalculated Exact Mass (m/z)Potential Fragmentation Losses
[M+H]⁺C₇H₉N₂O⁺137.0709H₂O, HCN, C₄H₉
[M+Na]⁺C₇H₈N₂ONa⁺159.0529H₂O, HCN, C₄H₉
Molecular Ion (M⁺)C₇H₈N₂O136.0637H, H₂O, HCN, C₄H₉

Advanced Applications and Future Research Directions in 1 Hydroxybutylidene Propanedinitrile Chemistry

Role as an Advanced Precursor in Material Science Research

As a molecule possessing multiple reactive functional groups, (1-Hydroxybutylidene)propanedinitrile could theoretically serve as a building block for more complex materials. The nitrile and hydroxyl groups offer sites for polymerization or modification, while the carbon-carbon double bond allows for various addition reactions.

The development of novel organic semiconducting materials is a rapidly advancing field, with applications in flexible displays, printable sensors, and organic photovoltaics. nih.govmdpi-res.com Materials with π-conjugated systems are fundamental to this research. rsc.org While there is no specific research detailing the use of this compound in organic semiconductors, compounds containing cyano (nitrile) groups are known to be utilized. Cyano-functionalized molecules can serve as high-performance, air-stable n-channel (electron-transporting) semiconductors. The strong electron-withdrawing nature of the nitrile groups can significantly influence the electronic properties of a molecule.

The potential utility of this compound in this area would depend on its ability to be incorporated into larger conjugated polymer chains or fused aromatic systems. Research in this field often focuses on materials like pyrroles, benzothiophenes, and other heteroaromatic systems to build the conductive backbone. nih.govrsc.org

Table 1: General Classes of Organic Semiconductor Materials

Material Class Key Features Example Applications
Polythiophenes Good charge transport, synthetic accessibility Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Pyrrole-based Polymers Electron-rich heteroaromatic rings Organic Photovoltaics, OFETs nih.gov
Arylenediimides High electron affinity, often used for n-channel materials Air-stable n-channel semiconductors

This table illustrates general classes of organic semiconductors; the inclusion of this compound derivatives in these classes is hypothetical and not documented.

Functional dyes are crucial in high-technology sectors, including dye-sensitized solar cells (DSSCs) and biomedical sensors. researchgate.netresearchgate.net The synthesis of these dyes often involves the strategic combination of electron-donating and electron-accepting groups connected by a π-conjugated bridge. The nitrile group is a powerful electron-withdrawing group and is a common component in the "acceptor" part of donor-π-acceptor (D-π-A) dyes.

While no literature specifically reports the synthesis of functional dyes from this compound, its structure contains the necessary features to act as a precursor. For instance, Knoevenagel-type condensations, which are used to form complex dyes, could potentially involve this molecule. nih.gov The development of novel boron-dipyrromethene (BODIPY) dyes, for example, utilizes condensation reactions to introduce functional groups and extend the dye's absorption spectrum into the near-infrared range. nih.gov

Table 2: Components of a Typical Donor-π-Acceptor (D-π-A) Dye

Component Function Common Chemical Moieties
Donor (D) Provides electrons upon photoexcitation Amines (e.g., triphenylamine), carbazole, coumarin
π-Bridge Facilitates charge separation and transfer Thiophene, vinylene, fluorene

| Acceptor (A) | Accepts the electron, often anchoring the dye to a surface | Carboxylic acids, cyanoacrylic acids, rhodanine (B49660) |

This table shows the general structure of D-π-A dyes. This compound contains acceptor (nitrile) functionality but its specific use in this framework is not established.

Development of Novel Synthetic Methodologies and Catalysts

The synthesis of nitrile-containing compounds is an area of active research. For related compounds like p-hydroxybenzonitrile, complex oxide catalysts composed of elements such as Molybdenum, Chromium, and Phosphorus have been developed for ammoxidation reactions. google.com For multi-component reactions that produce other nitrile derivatives, such as pyrano[2,3-d]pyrimidines, simple organic bases like dibutylamine (B89481) have been shown to be highly efficient catalysts. researchgate.net

However, specific novel synthetic methodologies or specialized catalysts developed explicitly for the production of this compound are not detailed in the reviewed literature. Its synthesis would likely follow established routes such as the Knoevenagel condensation between butanal and malononitrile (B47326), for which various catalysts are known.

Integration into Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic chemistry that combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. nih.govnih.govmdpi.com Malononitrile, a likely precursor to this compound, is a very common reactant in MCRs. researchgate.netresearchgate.net It is frequently used with an aldehyde and another nucleophile to create a wide variety of heterocyclic compounds, such as substituted pyrans and pyridines. researchgate.netnih.gov

For example, a one-pot, three-component condensation of an aldehyde, malononitrile, and 4-hydroxycoumarin (B602359) can yield highly substituted pyran derivatives. nih.gov These reactions showcase the versatility of the malononitrile scaffold in building molecular complexity. researchgate.netnih.gov Although this compound is itself a product of a two-component reaction, there is no available research that describes its subsequent use as a building block within a more complex MCR design. Its integrated alkene and nitrile functionalities suggest it could theoretically participate in further reactions, but such pathways have not been reported.

Emergent Research Frontiers and Unexplored Reactivity

The future research potential of this compound lies in the exploration of its currently undocumented reactivity. The combination of a hydroxyl group, a polarized double bond, and two nitrile groups in a compact structure suggests several avenues for investigation:

Cyclization Reactions: The proximity of the hydroxyl and nitrile groups could allow for intramolecular cyclization to form heterocyclic structures, potentially catalyzed by acids or bases.

Michael Additions: The electron-withdrawing nitrile groups activate the carbon-carbon double bond, making it susceptible to Michael addition by various nucleophiles. This could be a pathway to introduce further functional complexity.

Polymerization: The molecule could serve as a functional monomer. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, while the double bond could undergo vinyl polymerization.

These potential research areas are speculative and represent unexplored frontiers. Systematic investigation is needed to characterize the compound's reactivity and determine if it can be utilized as a valuable intermediate in organic synthesis or material science.

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